molecular formula C19H17BrN4O2 B11021235 N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021235
M. Wt: 413.3 g/mol
InChI Key: GEIKUASCBXOHML-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, an indazole moiety, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methylphenyl to obtain 4-bromo-2-methylphenyl This intermediate is then coupled with 1H-indazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient catalysts for the cyclization and amidation reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions, as well as catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, it could inhibit a kinase involved in cancer cell proliferation or modulate a receptor involved in neurotransmission.

Comparison with Similar Compounds

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    N-(4-chloro-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

    N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-methyl ester: Similar structure with a methyl ester group instead of a carboxamide.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17BrN4O2/c1-11-8-13(20)6-7-15(11)21-19(26)12-9-17(25)24(10-12)18-14-4-2-3-5-16(14)22-23-18/h2-8,12H,9-10H2,1H3,(H,21,26)(H,22,23)

InChI Key

GEIKUASCBXOHML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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